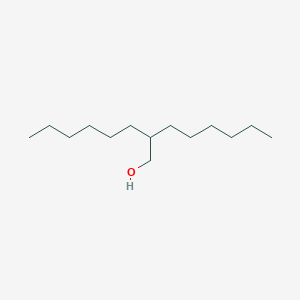

2-Hexyl-1-octanol

描述

Contextualization within Long-Chain Branched Alcohols

Long-chain branched alcohols, such as 2-hexyl-1-octanol, are a class of alcohols with substantial hydrocarbon chains and a non-linear structure. This compound, with its fourteen carbon atoms (C14H30O), is considered a long-chain alcohol. chemeo.comontosight.ai The branching at the C2 position with a hexyl group differentiates it from linear alcohols of similar molecular weight. This structural characteristic imparts unique physical properties, including lower melting points and different solubility profiles compared to straight-chain alcohols. The presence of both hydrophobic (the long hydrocarbon chains) and hydrophilic (the hydroxyl group) regions gives this compound an amphiphilic nature. ontosight.ai

Significance in Contemporary Chemical Research

This compound holds significance in contemporary chemical research primarily due to its utility as an intermediate and its presence in various complex mixtures. Its branched structure and amphiphilic character make it a valuable building block in the synthesis of other chemicals, particularly surfactants and emulsifiers. ontosight.aimyskinrecipes.com Research explores its role in developing new materials and formulations across different industries. Furthermore, its identification in natural products and food items highlights its relevance in analytical and food chemistry research aimed at understanding the composition and properties of these substances. nih.govbiochemjournal.comresearchgate.net Studies on the properties and reactions of branched alcohols, including those structurally similar to this compound, contribute to a broader understanding of this class of compounds. ontosight.ai

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound encompasses several key areas. A primary objective is the detailed characterization of its physical and chemical properties, including boiling point, flash point, density, and refractive index, which are crucial for predicting its behavior in various applications and processes. chemeo.commyskinrecipes.comaksci.comsigmaaldrich.comtcichemicals.comboyang-chemical.comcymitquimica.com Research also focuses on its synthesis and its application as an intermediate in producing derivatives like surfactants, lubricants, plasticizers, and components for personal care products. ontosight.aimyskinrecipes.comatamanchemicals.com The investigation of its presence and role as a volatile compound in food matrices like rice and bread is another area of study. nih.govresearchgate.net Additionally, research explores its potential applications in analytical techniques, such as its use as a solvent in extraction methods. boyang-chemical.comlookchem.com The identification of this compound as a constituent of plant extracts also prompts research into its potential bioactivity and uses in pharmaceutical or cosmetic preparations derived from natural sources. biochemjournal.comboyang-chemical.comlookchem.com

Detailed Research Findings and Data

Research has provided specific data regarding the physical properties of this compound. Some key properties are summarized in the table below:

| Property | Value | Unit | Source |

| Molecular Formula | C₁₄H₃₀O | - | chemeo.comontosight.aicymitquimica.com |

| Molecular Weight | 214.39 | g/mol | chemeo.commyskinrecipes.comaksci.comsigmaaldrich.com |

| CAS Number | 19780-79-1 | - | chemeo.comsigmaaldrich.comtcichemicals.comchemicalbook.com |

| Boiling Point | 162 at 15 mmHg | °C | myskinrecipes.comaksci.comsigmaaldrich.comtcichemicals.com |

| Flash Point | 110 | °C | aksci.comsigmaaldrich.comtcichemicals.com |

| Density | 0.83 (at 25 °C) | g/mL | aksci.comboyang-chemical.com |

| Refractive Index | 1.44 | - | aksci.comtcichemicals.com |

| Physical State | Colorless to Almost colorless clear | Liquid | tcichemicals.comboyang-chemical.comcymitquimica.com |

Note: Boiling point values can vary depending on the pressure at which they are measured.

Studies utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have confirmed the presence of this compound in various samples, including extracts from Firmiana colorata and the volatile composition of rice and broa. nih.govbiochemjournal.comresearchgate.net Research into its use in Parallel Artificial Liquid Membrane Extraction (PALME) demonstrates its efficacy as an organic solvent for the extraction of non-polar acidic drugs, highlighting its utility in analytical chemistry research. boyang-chemical.comlookchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hexyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMCWJOEQBZQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337921 | |

| Record name | 2-Hexyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-79-1 | |

| Record name | 2-Hexyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyl-1-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octanol, 2-hexyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYL-1-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8007Z3JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Hexyl 1 Octanol

Catalytic Pathways for 2-Hexyl-1-octanol Synthesis

The formation of this compound is commonly achieved through catalytic processes that couple two molecules of 1-octanol (B28484).

Guerbet Reaction and Related Alcohol Coupling Processes

The Guerbet reaction is a well-established route for the synthesis of higher branched alcohols from primary alcohols. researchgate.net The synthesis of this compound from 1-octanol is a classic example of this reaction. lookchem.com The process generally involves the α-alkylation of an alcohol with another alcohol, leading to the formation of a branched alcohol with a longer carbon chain.

Strong bases, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are frequently employed as catalysts in the Guerbet reaction for the synthesis of this compound from 1-octanol. researchgate.netresearchgate.netgoogle.com The base facilitates the initial dehydrogenation of the primary alcohol to an aldehyde, which then undergoes an aldol (B89426) condensation reaction. researchgate.net For instance, the synthesis of 2-hexyl-1-decanol (B30547) (another name for this compound, though chemically distinct, the search results use both for the same CAS number 19780-79-1) from 1-octanol has been reported using KOH as a base catalyst in conjunction with metal oxide co-catalysts. researchgate.netresearchgate.net

Studies have investigated the effect of KOH concentration on the conversion rate of the dehydrogenative alcohol coupling of 1-octanol, indicating the crucial role of the base in the reaction efficiency. rsc.org

Research has explored the effects of catalyst supports, CuO-NiO loading, and the ratio of CuO to NiO on the synthesis yield. researchgate.netresearchgate.net The addition of a third metallic oxide, such as ZnO or MgO, has also been investigated, with findings suggesting that while these can improve 1-octanol conversion, they may reduce the yield of the branched product. researchgate.netresearchgate.net

Optimized conditions using a CuO-NiO catalyst supported on CaCO₃ (30% loading, 1:2 n(CuO):n(NiO)) in the presence of KOH at 230℃ for 1 hour resulted in a 1-octanol conversion of 84.8% and a 2-hexyl-1-decanol yield of 73.0%. researchgate.netresearchgate.net

| Catalyst System | Support | Loading (%) | Cu:Ni Ratio | Temperature (°C) | Time (h) | 1-Octanol Conversion (%) | 2-Hexyl-1-decanol Yield (%) |

| CuO-NiO + KOH | CaCO₃ | 30 | 1:2 | 230 | 1 | 84.8 | 73.0 |

| CuO-NiO + KOH + ZnO (addition) | CaCO₃ | - | - | - | - | Improved | Reduced |

| CuO-NiO + KOH + MgO (addition) | CaCO₃ | - | - | - | - | Improved | Reduced |

Dehydrogenative coupling reactions represent a broader class of transformations that involve the removal of hydrogen during the formation of a new bond between two alcohol molecules. The Guerbet reaction falls under this category, specifically involving the coupling of alcohols with the net loss of water and hydrogen. researchgate.net Catalysts used in dehydrogenative coupling for alcohol functionalization often include transition metal complexes, such as those based on ruthenium or iridium. rsc.orgresearchgate.net While the search results specifically highlight the application of this concept to the synthesis of esters or amines from alcohols, the underlying principle of dehydrogenation followed by coupling is central to the Guerbet reaction mechanism for branched alcohol synthesis. rsc.orgresearchgate.net

Studies on the dehydrogenative coupling of 1-octanol have shown the formation of 2-hexyl-1-decanol (2a) in high yield under certain catalytic conditions. lookchem.com The reaction involves the initial dehydrogenation of 1-octanol to 1-octanal. lookchem.com

Alternative Synthetic Routes and Precursor Chemistry

While the Guerbet reaction is a primary method, alternative routes to this compound exist, often involving different precursor molecules or reaction types. One such approach involves the reaction between n-hexylmagnesium bromide and ethylene (B1197577) oxide, followed by hydrolysis. orgsyn.org This Grignard reaction route allows for the construction of the branched alcohol structure from smaller fragments.

Another potential route could involve the hydroformylation of an appropriate alkene followed by reduction, although specific details for this compound synthesis via this exact pathway were not extensively detailed in the provided search results, related reactions like hydroformylation of 2-octanone (B155638) were mentioned. google.com The synthesis of 1-octanol, a linear isomer, can be achieved through the oligomerization of ethylene (Ziegler synthesis) or the oxo synthesis process. researchgate.nethmdb.ca While these produce a linear alcohol, further branching or functionalization steps would be required to arrive at this compound.

The synthesis of 1-octanol from ethanol (B145695) and n-hexanol in the presence of a metal oxide catalyst derived from hydrotalcite, containing Ga and/or V along with a noble metal like Pd, has also been reported. google.com This suggests the possibility of constructing longer-chain alcohols from shorter ones using specific catalytic systems, which could potentially be adapted or related to the synthesis of branched isomers like this compound.

Reaction Mechanisms and Kinetic Studies in this compound Formation

The mechanism of the Guerbet reaction for the formation of this compound from 1-octanol involves a series of steps catalyzed by both a base and a dehydrogenation/hydrogenation catalyst. The generally accepted mechanism involves:

Dehydrogenation: The primary alcohol (1-octanol) is dehydrogenated to the corresponding aldehyde (1-octanal) by the metal catalyst. researchgate.netlookchem.com

Aldol Condensation: The base catalyzes the aldol condensation between two molecules of the aldehyde, forming a β-hydroxy aldehyde. researchgate.net

Dehydration: The β-hydroxy aldehyde undergoes dehydration to form an α,β-unsaturated aldehyde. researchgate.net

Hydrogenation: The α,β-unsaturated aldehyde is hydrogenated by the metal catalyst to the saturated aldehyde.

Hydrogenation: The saturated aldehyde is finally hydrogenated to the branched primary alcohol (this compound). researchgate.net

Alternative pathways and side reactions can occur, such as the formation of esters through dehydrogenative coupling. lookchem.com Studies investigating the mechanism of 1-octanol coupling reactions have utilized techniques like GC-MS to identify intermediate products such as 1-octanal. rsc.orglookchem.com

Kinetic studies specifically focused on the formation of this compound were not extensively detailed in the provided search results. However, related kinetic studies on the esterification of alcohols, including 1-octanol, with acids in the presence of acid catalysts have been reported. researchgate.net These studies provide insights into reaction orders and activation energies for alcohol-involved reactions, which can be relevant to understanding the kinetic aspects of Guerbet-type couplings. For instance, the esterification of levulinic acid with n-octanol in the presence of methanesulfonic acid was found to follow second-order kinetics. researchgate.net

Further detailed kinetic investigations into each step of the Guerbet reaction for this compound synthesis, examining factors such as catalyst concentration, temperature, and reactant ratios, would provide a more comprehensive understanding of the reaction profile and aid in process optimization.

Influence of Catalyst Properties on Reaction Selectivity and Yield

Catalyst selection plays a crucial role in the selectivity and yield of the Guerbet reaction for synthesizing this compound. The reaction requires a bifunctional catalyst system, typically comprising a basic component and a metal component. aocs.orgresearchgate.net The base, such as potassium hydroxide (KOH), facilitates the aldol condensation step, while the metal, often copper, nickel, palladium, or iridium, catalyzes the dehydrogenation and hydrogenation steps. aocs.orggoogle.comchemicalbook.com

Studies have investigated various catalyst compositions. For instance, a system using granular potassium hydroxide and a copper-nickel catalyst supported on hydrotalcite has been employed for the synthesis of 2-hexyl-1-decanol from 1-octanol. chemicalbook.com The Cu/Ni molar ratio and the total metal content in the catalyst influence the reaction. chemicalbook.com Another approach utilizes a CuO-NiO catalyst supported on CaCO₃ in the presence of KOH. researchgate.netguidechem.com The molar ratio of CuO/NiO in this catalyst was 2:1. guidechem.com The addition of a third metallic oxide, such as ZnO or MgO, to a CuO-NiO catalyst can affect the conversion of the starting alcohol and the yield of the Guerbet product. researchgate.net While ZnO or MgO addition might improve 1-octanol conversion, it can reduce the yield of 2-hexyl-1-decanol. researchgate.net Nickel-containing catalysts have shown higher selectivity towards the Guerbet alcohol compared to copper-containing counterparts, which tend to produce esters as by-products. researchgate.net

The catalyst support also impacts performance. For example, using CaCO₃ as a support for a CuO-NiO catalyst with a specific CuO:NiO ratio (1:2) and loading (30 wt%) has been reported to achieve high conversion and yield under optimized conditions. researchgate.net

Elucidation of Rate-Determining Steps and Intermediate Species

The Guerbet reaction mechanism, leading to branched alcohols like this compound, is understood to proceed through a series of steps involving dehydrogenation, aldol condensation, and hydrogenation. aocs.org

The generally accepted mechanism involves the following key steps:

Dehydrogenation of the primary alcohol (e.g., 1-octanol) to form an aldehyde (octanal), catalyzed by the metal component. aocs.org

Aldol condensation of two aldehyde molecules to form a β-hydroxyaldehyde. aocs.org

Dehydration of the β-hydroxyaldehyde to yield an α,β-unsaturated aldehyde. aocs.org

Hydrogenation of the α,β-unsaturated aldehyde to the branched alcohol (this compound), catalyzed by the metal component. aocs.org

Intermediate species in this reaction sequence include the initial aldehyde, the β-hydroxyaldehyde formed from aldol condensation, and the α,β-unsaturated aldehyde. aocs.org The dehydrogenation step is often catalyzed by the transition metal, while the aldol condensation is typically base-catalyzed. aocs.orggoogle.com

While the general steps are known, the specific rate-determining steps can vary depending on the catalyst system and reaction conditions. In some catalytic cycles, steps like alkene coordination or hydrogen activation might be involved in or occur before the rate-determining step. ethz.chlibretexts.org For hydroformylation, a related reaction that can produce branched aldehydes which could potentially be precursors to branched alcohols, the oxidative addition of H₂ has been identified as the slowest and rate-limiting step in the catalytic cycle involving HCo(CO)₄. libretexts.orglibretexts.org

Optimization of Reaction Conditions for Enhanced Efficiency

Optimization of reaction conditions is crucial for enhancing the efficiency of this compound synthesis, focusing on factors such as temperature, reaction time, catalyst concentration, and inert atmosphere.

Typical reaction temperatures for the Guerbet reaction range from 150°C to 250°C, with some procedures specifying temperatures between 190°C and 225°C or around 240°C. chemicalbook.comguidechem.com Reaction times can vary from a few hours to over 24 hours, depending on the catalyst and specific conditions. chemicalbook.comresearchgate.net

Maintaining an inert atmosphere, such as nitrogen, is important to prevent the formation of undesirable by-products, such as carboxylic acids, which can arise from oxidation of the aldehyde intermediates. chemicalbook.comguidechem.com Water removal, often achieved using a Dean-Stark system, helps to drive the condensation reaction forward. chemicalbook.com

Catalyst loading, typically expressed as a weight percentage relative to the starting alcohol, also influences the reaction rate and yield. The concentration of the basic catalyst component, such as KOH, is another critical parameter that affects the efficiency of the aldol condensation step. chemicalbook.com

For example, in one reported synthesis of 2-hexyl-1-decanol from 1-octanol, optimized conditions using a CuO-NiO catalyst and KOH at 230°C for 1 hour resulted in an 84.8% conversion of 1-octanol and a 73.0% yield of 2-hexyl-1-decanol. researchgate.net Another procedure for synthesizing 2-hexyl-1-decanol from 1-octanol using KOH and a copper-nickel catalyst on hydrotalcite at 190-225°C for 8 hours reported an 83.4% composition of 2-hexyl-1-decanol in the final mixture. chemicalbook.com

Optimization studies often involve evaluating the interplay of these parameters to maximize the yield and selectivity of this compound while minimizing side reactions.

Data Table:

Here is an interactive table summarizing some reported synthesis conditions and outcomes for Guerbet-type reactions producing branched alcohols, including information relevant to this compound synthesis from 1-octanol.

| Starting Alcohol | Catalyst System | Base | Temperature (°C) | Time (h) | Key Product | Conversion (%) | Yield (%) | Selectivity (%) | Notes | Source |

| 1-Octanol | Cu-Ni/Hydrotalcite | KOH | 190-225 | 8 | 2-Hexyl-1-decanol | Not specified | Not specified | 83.4% in mixture | Inert atmosphere, water removal | chemicalbook.com |

| 1-Octanol | 30wt% CuO-NiO/CaCO₃ (CuO/NiO=2:1) | KOH | 240 | 1 | 2-Hexyl-1-decanol | Not specified | Not specified | Not specified | N₂ atmosphere, 3 wt% KOH, 1 wt‰ catalyst | guidechem.com |

| 1-Octanol | CuO-NiO/CaCO₃ (CuO/NiO=1:2, 30wt%) | KOH | 230 | 1 | 2-Hexyl-1-decanol | 84.8 | 73.0 | Not specified | Optimized conditions | researchgate.net |

| Hexanol | Heterogeneous Catalysts | NaOH | Not specified | 24 | 2-Butyl-octanol | 5 | Not specified | Not specified | Challenging one-pot synthesis | researchgate.net |

Note: Some data points were not explicitly provided in the source snippets.

Advanced Spectroscopic and Analytical Characterization of 2 Hexyl 1 Octanol

Dielectric Spectroscopy for Understanding Molecular Dynamics

Dielectric spectroscopy serves as a powerful technique for investigating the molecular dynamics of materials by studying their response to an applied electric field. In the context of long-chain monohydroxy alcohols like 2-Hexyl-1-octanol, this method provides significant insights into processes such as molecular reorientation, association, and the dynamics of hydrogen bonding.

Long-chain monohydroxy alcohols exhibit a unique and dominant feature in their dielectric spectra known as the Debye-like relaxation. This process is characterized by a single relaxation time and represents the slowest and most intense dielectric absorption, occurring at frequencies lower than the structural (or α-) relaxation. arxiv.orgaps.org Unlike the α-relaxation, which is associated with the cooperative movement of molecules at the glass transition, the Debye-like process is attributed to the dynamics of supramolecular structures formed through hydrogen bonding. arxiv.orgaps.org

Studies on model monohydroxy alcohols, such as 2-ethyl-1-hexanol (2E1H), which shares structural similarities with this compound, have been instrumental in understanding this phenomenon. arxiv.orgaps.org The prevailing theory suggests that alcohol molecules associate via hydrogen bonds to form transient, chain-like or ring-like supramolecular structures. arxiv.org The Debye-like relaxation is thought to arise from the reorientation of the total dipole moment of these hydrogen-bonded chains. aps.org Research on other long-chain alcohols, including 2-butyl-1-octanol (B151752) and 2-hexyl-1-decanol (B30547), has also identified this prominent Debye-like relaxation, although with some broadening compared to shorter-chain alcohols. researchgate.net

The formation of hydrogen bonds is a defining characteristic of monohydroxy alcohols, leading to the creation of various associated structures, from simple dimers to long polymer-like chains. mdpi.com Dielectric spectroscopy directly probes the dynamics of these associations. The large dipole moment of the hydroxyl (-OH) group, combined with the alignment of these dipoles along the backbone of hydrogen-bonded chains, results in the strong dielectric signal of the Debye process. aps.org

The mechanism is not simply the rotation of a single molecule, but rather the collective dynamics and fluctuations of these larger, hydrogen-bonded assemblies. mdpi.com The lifetime and stability of these hydrogen bonds are critical factors influencing the relaxation time. arxiv.org By analyzing the dielectric spectra, researchers can infer the extent and nature of molecular association. For instance, studies involving the dilution of alcohols like 2-ethyl-1-hexanol in a non-polar solvent or with a non-associating molecule like 2-ethyl-1-hexyl bromide have been used to isolate and study the Debye process. nih.govresearchgate.net These experiments demonstrate that the characteristic Debye relaxation diminishes as the alcohol concentration decreases, confirming its origin in intermolecular hydrogen-bonded structures. nih.govresearchgate.net

The dielectric properties of this compound and similar long-chain alcohols are highly dependent on both temperature and concentration.

Temperature Dependence : As temperature increases, the kinetic energy of the molecules rises, leading to a more frequent breaking and reforming of hydrogen bonds. mdpi.com This increased molecular motion results in a faster relaxation process, meaning the peak of the dielectric loss spectrum shifts to higher frequencies. rsc.org Consequently, the dielectric relaxation time decreases with increasing temperature. The static dielectric constant may also vary with temperature, reflecting changes in the degree of dipole alignment and molecular association. researchgate.net

Concentration Dependence : When a monohydroxy alcohol is mixed with a non-polar or less polar solvent, the hydrogen-bonded network is disrupted. Studies on mixtures of 2-ethyl-1-hexanol have shown that as the alcohol is diluted, the intensity of the Debye-like process decreases significantly. nih.govresearchgate.net This is because the average size of the hydrogen-bonded clusters is reduced. At moderate dilutions, the Debye-like process can become well-separated from the structural α-relaxation, allowing its dynamics to be studied more clearly. nih.govresearchgate.net Near-infrared spectroscopy combined with dielectric measurements has indicated the presence of a critical alcohol concentration (around a mole fraction of 0.5-0.6 for 2E1H) where the nature of the hydrogen-bond populations changes significantly. nih.govresearchgate.net

The following table summarizes the general trends observed for the dielectric properties of long-chain monohydroxy alcohols.

| Parameter | Effect of Increasing Temperature | Effect of Decreasing Alcohol Concentration (Dilution) |

| Debye Relaxation Time (τ) | Decreases | Generally Decreases |

| Static Dielectric Constant (ε₀) | Generally Decreases | Decreases |

| Intensity of Debye Process | Decreases | Significantly Decreases |

Chromatographic and Mass Spectrometric Profiling

Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the separation, identification, and quantification of individual compounds within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical method for the study of volatile and semi-volatile compounds like this compound. In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of a capillary column. akjournals.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a unique chemical fingerprint for identification. nist.govnist.gov

The National Institute of Standards and Technology (NIST) Chemistry WebBook provides reference mass spectra and gas chromatography data for this compound. nist.govnist.gov Retention indices (RI) are a standardized measure of a compound's retention time, which helps in its identification across different instruments and conditions. nist.gov For this compound, reported retention indices vary depending on the type of GC column used, highlighting the importance of the stationary phase in the separation process. nist.gov

Quantification of this compound can be achieved by analyzing the sample alongside a series of calibration standards with known concentrations. The area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. researchgate.net

The table below presents retention index data for this compound from the NIST database. nist.gov

| Column Type | Active Phase | Retention Index (I) | Reference |

| Capillary | Supelcowax-10 | 2069 | Moreira, Trugo, et al., 2002 |

| Capillary | DB-Wax | 2162 | Welke, Manfroi, et al., 2012 |

This compound has been identified as a component in the profile of Volatile Organic Compounds (VOCs) in various matrices. VOC fingerprinting is a technique used to create a chemical profile of a sample, which can then be used for applications such as determining geographical origin, assessing quality, or identifying biomarkers. mdpi.comresearchgate.net

For example, in a study on rice from Northeast China, the related compound 2-hexyl-1-decanol was identified as part of the VOC fingerprint used to discriminate between rice samples from different provinces. mdpi.com Alcohols, including 2-hexyl-1-decanol, were found in higher concentrations in rice from the Liaoning province and are noted to contribute to the sweet and slight alcohol flavor of rice. mdpi.com Such analyses establish VOC fingerprinting as a highly efficient approach for identifying the geographical origin of agricultural products. mdpi.com

In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, this compound is also a recognized compound. It is listed in the Metabolomics Workbench, a public data repository for metabolomics studies sponsored by the National Institutes of Health (NIH), indicating its relevance and detection in various biological samples. metabolomicsworkbench.org Its presence in these databases facilitates its identification in future metabolomics research aimed at understanding biological processes or identifying disease markers. metabolomicsworkbench.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The protons of the terminal methyl groups on the hexyl and octyl chains would appear as triplets at the most upfield region of the spectrum. The numerous methylene (B1212753) (-CH₂-) groups along the aliphatic chains would present as a complex multiplet in the middle of the spectrum. The proton attached to the chiral carbon (CH) would likely appear as a multiplet, and the protons of the hydroxymethyl (-CH₂OH) group would show a distinct signal, the chemical shift of which can be influenced by solvent and concentration. The hydroxyl proton (-OH) itself would typically appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information by detailing the chemical environment of each carbon atom. The spectrum would display distinct signals for the terminal methyl carbons, the various methylene carbons within the hexyl and octyl chains, the chiral methine carbon, and the carbon of the hydroxymethyl group. The chemical shifts of these signals are indicative of their position relative to the hydroxyl group and the branching point.

Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.88 | Triplet | 6H | -CH₃ |

| ~ 1.26 | Multiplet | 20H | -CH₂- (in chains) |

| ~ 1.50 | Multiplet | 1H | -CH- (chiral center) |

| ~ 3.55 | Doublet | 2H | -CH₂OH |

| Variable | Broad Singlet | 1H | -OH |

Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 14.1 | -CH₃ |

| ~ 22.7 | -CH₂- |

| ~ 26.5 | -CH₂- |

| ~ 29.3 | -CH₂- |

| ~ 29.6 | -CH₂- |

| ~ 31.9 | -CH₂- |

| ~ 41.5 | -CH- (chiral center) |

| ~ 65.5 | -CH₂OH |

Note: The predicted values are estimates and may vary from experimentally determined data.

The flexible aliphatic chains of this compound allow for a multitude of conformational isomers in solution. While specific experimental studies on the conformational dynamics of this compound using advanced NMR techniques such as variable-temperature NMR or Nuclear Overhauser Effect (NOE) spectroscopy are not documented in publicly accessible literature, the principles of such investigations can be discussed.

Variable-temperature NMR studies would be instrumental in probing the energy barriers associated with bond rotations within the molecule. By monitoring changes in the NMR spectrum as a function of temperature, it would be possible to identify the coalescence of signals, which provides quantitative data on the rates of conformational exchange. This could reveal information about the preferred conformations of the hexyl and octyl chains around the chiral center.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide insights into the spatial proximity of protons. Correlations observed in a NOESY spectrum would indicate which protons are close to each other in space, thereby helping to define the predominant solution-state conformation of this compound. Such studies would be crucial for understanding how the molecule folds and interacts with its environment, which is pertinent to its physical and chemical properties.

Surface Light Scattering (SLS) for Thermophysical Property Determination

Surface Light Scattering (SLS) is a non-invasive optical technique used to measure the thermophysical properties of liquids and complex fluids at their surfaces or interfaces. This method analyzes the spectrum of light scattered by thermally excited capillary waves on the liquid surface to determine properties such as surface tension and viscosity.

While specific SLS studies on this compound are not extensively reported, research on similar long-chain branched alcohols demonstrates the utility of this technique. For instance, studies on related compounds like 2-butyl-1-octanol and 2-hexyl-1-decanol have successfully employed SLS to determine their thermophysical properties over a range of temperatures. researchgate.net

The data that can be obtained from SLS experiments are crucial for understanding the behavior of this compound in various applications, particularly those involving interfacial phenomena. The surface tension is a measure of the cohesive energy present at the interface of the liquid, while the viscosity describes its resistance to flow. These properties are critical in formulations, lubrication, and any process where surface activity is important.

Thermophysical Properties of a Structurally Similar Branched Alcohol (2-butyl-1-octanol) Determined by SLS

| Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) | Surface Tension (mN/m) |

| 298.15 | 0.835 | 15.2 | 27.5 |

| 323.15 | 0.819 | 7.6 | 25.4 |

| 348.15 | 0.803 | 4.3 | 23.3 |

| 373.15 | 0.787 | 2.7 | 21.2 |

Note: This data is for a related compound and serves as a representative example of the type of information obtainable via SLS. researchgate.net The values for this compound would differ.

The application of SLS to this compound would provide a comprehensive dataset of its temperature-dependent thermophysical properties. This information is invaluable for the design and optimization of processes where this alcohol is a component, contributing to a more fundamental understanding of its behavior at interfaces.

Theoretical and Computational Chemistry of 2 Hexyl 1 Octanol

Quantum Chemical Calculations for Energetic and Electronic Properties

Quantum chemical methods, such as Density Functional Theory (DFT), are valuable tools for investigating the electronic structure and energetic landscape of molecules like 2-hexyl-1-octanol. These calculations can provide detailed information about molecular stability, reactivity, and spectroscopic properties.

Standard Molar Enthalpies of Formation and Vaporization

The standard molar enthalpy of formation (ΔfH°) and enthalpy of vaporization (ΔvapH°) are fundamental thermodynamic properties that describe the energy associated with the formation of a compound and its phase transition from liquid to gas, respectively. While specific calculated or experimentally validated values for this compound were not extensively detailed in the surveyed literature, these properties are typically amenable to estimation through computational methods such as the Joback method or by accessing databases like Cheméo which compile data and estimations chemeo.comchemeo.com. These computational approaches often rely on group contribution methods or ab initio calculations to predict thermodynamic parameters based on the molecular structure.

Molecular Orbital Analysis (e.g., HOMO-LUMO interactions)

Molecular orbital analysis, including the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into a molecule's electronic structure and potential reactivity. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of a molecule's kinetic stability and its ability to participate in charge transfer interactions. While direct computational studies detailing the HOMO-LUMO interactions specifically for this compound were not prominently featured in the search results, quantum chemical calculations, including DFT, are commonly employed for such analyses on similar organic molecules ngmc.orgresearchgate.net. These calculations can reveal the spatial distribution of frontier orbitals and their respective energy levels, which are crucial for understanding a molecule's behavior in chemical reactions and intermolecular interactions.

Molecular Dynamics (MD) Simulations for Macroscopic Properties

Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. By simulating the interactions between particles, MD can provide insights into the macroscopic properties of a substance, such as its thermophysical behaviors and how molecules interact with each other.

Prediction and Validation of Thermophysical Behaviors (e.g., viscosity, surface tension)

Thermophysical properties like viscosity and surface tension are critical for understanding the bulk behavior of liquids in various applications. Computational modeling and simulation, including MD simulations, can be used to predict these properties for alkanols ontosight.ai. While specific detailed studies focused on the MD simulation of pure this compound to predict its viscosity or surface tension were not extensively found, MD simulations are a standard approach for studying the dynamics and transport properties of liquid systems ontosight.ai. The accuracy of these predictions depends on the quality of the force fields used to describe the interatomic interactions. Experimental data on similar compounds or mixtures containing this compound can be used to validate the results obtained from simulations science.gov.

Simulation of Intermolecular Interactions and Self-Association

Understanding how molecules of this compound interact with each other and with other components in a mixture is crucial for predicting its physical and chemical behavior. Intermolecular interactions, such as hydrogen bonding due to the hydroxyl group and van der Waals forces from the hydrocarbon chains, play a significant role in determining properties like solubility, boiling point, and viscosity ontosight.ai. MD simulations can provide a dynamic view of these interactions, including the potential for self-association through hydrogen bonding in pure this compound or its mixtures. While specific MD simulations detailing the self-association of this compound were not highlighted in the search results, studies on similar alcohols often utilize MD to explore hydrogen bonding networks and their impact on bulk properties ontosight.ai. Molecular docking studies, which are related computational techniques, have been used to investigate the interactions of this compound with other molecules, such as proteins, indicating the applicability of computational methods to study its intermolecular behavior mdpi.comnih.gov.

Computational Studies on Intermolecular Interactions

Computational studies on intermolecular interactions involving this compound extend beyond self-association to its interactions with different types of molecules. Molecular docking is one such technique that has been applied in studies where this compound was identified as a component mdpi.comnih.govresearchgate.netresearchgate.net. These studies typically focus on the binding affinity and interaction modes between this compound (as a ligand) and target molecules, such as proteins. The results from molecular docking can provide insights into potential biological activities or the behavior of this compound in complex biological or chemical systems mdpi.comnih.govresearchgate.net. Furthermore, general computational modeling approaches are used to understand how alkanols like this compound interact with other compounds, such as water and surfactants, which is important for various applications ontosight.ai. These studies contribute to a broader understanding of the factors governing the miscibility, solubility, and interfacial behavior of this compound.

Due to the limited availability of specific published research focusing on the theoretical and computational chemistry of this compound concerning the precise points outlined (hydrogen bonding networks and their energetics, solute-solvent interactions in binary mixtures, application of COSMO-RS for KOW, and computational prediction of BCF), it is not possible to generate a detailed article strictly adhering to the provided structure and content requirements solely based on the available search results.

The searches conducted did not yield specific data tables or detailed research findings directly addressing sections 4.3.1, 4.3.2, 4.4.1, and 4.4.2 for the compound this compound. While general concepts related to these topics exist for classes of compounds, specific studies focused on this particular branched alcohol in the context of the requested computational analyses were not found.

The PubChem CID for this compound was identified as 19780-79-1.

Therefore, a comprehensive article covering the theoretical and computational chemistry of this compound as per the detailed outline cannot be provided based on the current information.

Reactivity and Derivatization Chemistry of 2 Hexyl 1 Octanol

Etherification and Dehydration Reactions

Alcohols can undergo etherification to form ethers or dehydration to form alkenes, typically in the presence of acid catalysts. These reactions involve the removal of water, either between two alcohol molecules to form an ether or within a single alcohol molecule to form an alkene.

Heterogeneous Catalysis for Selective Product Formation (e.g., Tungstated Zirconia)

Heterogeneous catalysts, particularly solid acids, are widely employed to catalyze the etherification and dehydration of alcohols. Tungstated zirconia (WOx/ZrO2) has been identified as a selective solid acid catalyst for the direct etherification of primary alcohols in the liquid phase. researchgate.netnih.govescholarship.org Studies involving linear primary alcohols (C6-C12) have shown that tungstated zirconia can achieve high ether selectivities, often exceeding 94%. nih.gov The catalytic activity of tungstated zirconia is attributed to the cooperation between Brønsted and Lewis acid sites, which enhances the surface concentration of adsorbed alcohol molecules, thereby favoring the bimolecular ether formation pathway over unimolecular dehydration to alkenes. researchgate.netescholarship.orgosti.gov

While specific studies on the etherification or dehydration of 2-hexyl-1-octanol over tungstated zirconia are not extensively detailed in the provided search results, research on similar branched primary alcohols, such as 2-ethyl-1-hexanol and 2-hexyl-1-decanol (B30547), indicates that branched alcohols can be more selective to olefins (65-75%) compared to linear alcohols (above 90% selectivity to ethers) in acid-catalyzed etherification processes. researchgate.nettufts.edu This suggests that the branching in this compound might influence the ether-to-alkene selectivity when using tungstated zirconia or other acid catalysts.

Influence of Alcohol Structure and Branching on Reaction Kinetics and Selectivity

The structure and branching of an alcohol significantly impact the kinetics and selectivity of etherification and dehydration reactions. For primary alcohols, etherification generally involves a bimolecular reaction between two alcohol molecules, while dehydration leads to the formation of an alkene and water.

Research on various C6 alcohols with different methyl branch positions catalyzed by tungstated zirconia showed that alcohols with branches on the β-carbon or secondary/tertiary alcohols tend to undergo dehydration more readily. nih.gov However, primary alcohols with branches located at least three carbons away from the hydroxyl group exhibit high selectivity towards ether formation. nih.gov this compound has a hexyl branch at the C2 position, which is the β-carbon relative to the hydroxyl group. Based on the findings with other branched alcohols, this branching point might favor the dehydration pathway to some extent, potentially leading to a mixture of the corresponding ether (di-(2-hexyl-1-octyl) ether) and alkenes (primarily derived from the dehydration of this compound).

The rate-limiting step for etherification over tungstated zirconia is suggested to be the formation of a C-O bond between two adsorbed alcohol molecules, while for dehydration, it is the cleavage of the C-H bond of the β-carbon atom in an adsorbed alcohol. researchgate.netescholarship.orgosti.gov The presence of the hexyl branch on the β-carbon of this compound could potentially influence the ease of C-H bond cleavage at this position, affecting the dehydration kinetics.

Studies on the etherification of branched alcohols, such as those produced by Guerbet coupling (which include branched primary alcohols), have shown relatively lower selectivity towards branched ethers. escholarship.org This is potentially due to lower activation barriers for side reactions or reduced accessibility of the branched hydroxyl group to the catalyst's active site compared to linear alcohols.

Thermodynamic and Kinetic Analysis of Equilibrium Processes

Etherification and dehydration reactions of alcohols are equilibrium processes. The equilibrium conversion and product distribution are influenced by temperature, pressure, and the presence of water. For dehydration reactions, increasing the temperature generally favors alkene formation due to the endothermic nature of the reaction. acs.orghep.com.cn Removing water from the reaction system can also shift the equilibrium towards product formation.

Kinetic modeling is crucial for understanding the reaction pathways and determining rate constants. Studies on the dehydration of other alcohols, like tert-butyl alcohol, have employed Langmuir-Hinshelwood type models to describe the reaction kinetics over solid acid catalysts. capes.gov.bracs.org These models consider the adsorption of reactants and products on the catalyst surface and the surface reaction steps.

Functional Group Transformations

Beyond etherification and dehydration, the hydroxyl group in this compound can undergo other functional group transformations, including oxidation and esterification.

Oxidation Reactions and Their Selectivity

Primary alcohols like this compound can be oxidized to form aldehydes and further to carboxylic acids. The selectivity of the oxidation depends on the oxidizing agent and reaction conditions. Mild oxidizing agents can selectively convert a primary alcohol to an aldehyde, while stronger conditions can lead to the corresponding carboxylic acid.

For 2-butyl-1-octanol (B151752), a structurally similar branched primary alcohol, it is noted that it is reactive towards oxidation and can be oxidized to the corresponding aldehyde (2-butyl-1-octanal) and further to the carboxylic acid (2-butyl-octanoic acid). atamanchemicals.com This reactivity is expected to be similar for this compound, leading to the potential formation of 2-hexyl-1-octanal and 2-hexyl-octanoic acid upon oxidation.

The branched nature at the C2 position might influence the rate of oxidation compared to a linear primary alcohol, potentially due to steric hindrance or electronic effects. However, the primary hydroxyl group remains the primary site of oxidation.

Esterification and Transesterification Reactions

Esterification involves the reaction of an alcohol with a carboxylic acid or a derivative (like an ester) to form an ester and water or another alcohol. This reaction is typically acid-catalyzed. This compound can undergo esterification with various carboxylic acids to form esters. These esters can have applications in various industries, including lubricants and functional fluids. googleapis.comgoogle.com

For example, esters obtainable from the esterification of saturated branched monoalcohols, including this compound, with saturated fatty acids are used in functional fluids for electric vehicles. googleapis.comgoogle.com This highlights the relevance of the esterification of this compound for producing value-added products.

Transesterification is a reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This reaction is often catalyzed by acids, bases, or enzymes. Enzymatic transesterification has gained interest as a greener alternative for synthesizing esters.

Studies on enzymatic transesterification with branched and bulky alcohol substrates, such as 2-hexyl-1-decanol (another branched primary alcohol), have shown lower conversion and reaction rates compared to linear and shorter alcohols like 1-octanol (B28484). researchgate.netjetir.org This is attributed to factors like slow diffusion of bulky molecules and steric hindrance at the enzyme's active site. researchgate.net While this compound is slightly less bulky than 2-hexyl-1-decanol, its branched structure is likely to similarly impact the kinetics of enzymatic transesterification compared to linear primary alcohols.

The esterification of 1-octanol with hexanoic acid catalyzed by zeolite BEA has been studied, highlighting the importance of understanding the kinetics and potential side reactions like etherification in such systems. researchgate.net The principles from these studies can be extrapolated to the esterification of this compound, where reaction conditions and catalyst choice would influence the reaction rate and selectivity.

The formation of esters can also occur as aging products of alcohols through thermo-oxidative processes, involving oxidation to carboxylic acids followed by esterification with unreacted alcohol. rsc.orgrsc.org This underscores the potential for this compound to form esters under oxidative conditions.

Here is a table summarizing some of the reactions discussed:

| Reaction Type | Reactants (with this compound) | Potential Products | Catalysts (Examples) | Notes |

| Etherification | This compound (2 molecules) | Di-(2-hexyl-1-octyl) ether | Tungstated Zirconia, Acid Catalysts | Bimolecular reaction, selectivity influenced by branching. researchgate.netnih.govescholarship.org |

| Dehydration | This compound | Alkenes (derived from this compound) | Acid Catalysts | Unimolecular reaction, branching on β-carbon may favor this pathway. nih.gov |

| Oxidation (mild) | This compound, Oxidizing Agent | 2-Hexyl-1-octanal | Various Oxidizing Agents | Forms the corresponding aldehyde. atamanchemicals.com |

| Oxidation (strong) | This compound, Oxidizing Agent | 2-Hexyl-octanoic acid | Various Oxidizing Agents | Forms the corresponding carboxylic acid. atamanchemicals.com |

| Esterification | This compound, Carboxylic Acid | Ester (2-hexyl-1-octyl carboxylate), Water | Acid Catalysts | Forms esters with various carboxylic acids. googleapis.comgoogle.com |

| Transesterification | This compound, Ester | New Ester, Alcohol (from original ester) | Acids, Bases, Enzymes | Enzymatic reaction kinetics can be affected by branching. researchgate.netjetir.org |

This table provides a concise overview of the key reaction types and their relevance to the chemistry of this compound based on the available information.

Other Reactions Involving the Hydroxyl Group and Alkyl Chains

Beyond typical esterification and ether formation, this compound, as a primary alcohol with a significant branched alkyl chain, can participate in various other reactions involving both the hydroxyl group and, under certain conditions, the hydrocarbon backbone. These reactions contribute to its chemical versatility and are relevant in different chemical processes.

Oxidation: Primary alcohols like this compound are susceptible to oxidation. Depending on the reaction conditions and the oxidizing agent used, oxidation can yield the corresponding aldehyde (2-hexyloctanal) or further to the carboxylic acid (2-hexyloctanoic acid) atamanchemicals.commasterorganicchemistry.comlibretexts.orgrsc.org. This transformation involves the cleavage of the O-H and C-H bonds on the carbon atom bearing the hydroxyl group. Studies on related primary alcohols, such as 1-octanol, demonstrate that thermo-oxidative aging can lead to a variety of products including aldehydes and carboxylic acids rsc.org. The branched structure at the alpha position in this compound might influence the rate or specificity of oxidation compared to a linear primary alcohol, although the primary alcohol functional group remains the primary site of initial oxidation.

C-C Bond Cleavage: Under vigorous conditions, particularly oxidative or high-temperature environments, the carbon-carbon bonds within the alkyl chains of fatty alcohols can undergo cleavage rsc.org. While less common than reactions at the hydroxyl group, this process can lead to the formation of smaller hydrocarbon fragments, aldehydes, or carboxylic acids. Research on the thermo-oxidative aging of 1-octanol has shown that oxidative C-C bond cleavage can occur, yielding shorter-chain alcohols and carboxylic acids rsc.org. For this compound, C-C bond cleavage could potentially occur along the main octanol (B41247) chain or the hexyl branch, leading to a complex mixture of products. The specific sites of cleavage would depend on the reaction mechanism and conditions. The presence of this compound has been observed among the volatile compounds, including oxidation products of fatty acids, in boiled chicken, suggesting its potential involvement in or formation from complex oxidative processes in biological matrices kosfaj.org.

Derivatization (e.g., Silylation): The hydroxyl group of this compound can be readily derivatized for analytical purposes, such as increasing volatility for gas chromatography-mass spectrometry (GC-MS) analysis bch.ro. Silylation, for instance, involves replacing the hydrogen atom of the hydroxyl group with a silyl (B83357) group (e.g., trimethylsilyl, TMS) bch.ro. This type of derivatization is a common technique in analytical chemistry to improve the chromatographic behavior and detection of alcohols. The reaction typically involves a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst bch.ro.

Elimination Reactions: Under acidic conditions and elevated temperatures, alcohols can undergo intramolecular dehydration to form alkenes masterorganicchemistry.comlibretexts.orgmsu.edulibretexts.org. This reaction involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon. For this compound, elimination could theoretically lead to the formation of branched alkenes. The regioselectivity of the elimination would follow Zaitsev's rule, favoring the formation of the more substituted alkene libretexts.orglibretexts.org. However, for primary alcohols, intermolecular dehydration to form ethers can compete with intramolecular elimination, especially at lower temperatures or with excess alcohol masterorganicchemistry.comlibretexts.org.

Alkoxylation: this compound can undergo alkoxylation, a reaction where cyclic ethers (alkylene oxides) such as ethylene (B1197577) oxide or propylene (B89431) oxide add to the alcohol hydroxyl group google.comatamanchemicals.comgoogle.com. This reaction typically occurs in the presence of a catalyst and leads to the formation of alkoxylated alcohols, which are a class of nonionic surfactants google.comatamanchemicals.com. The reaction involves the ring-opening of the epoxide and the formation of a new ether linkage, with the alcohol acting as the initiator atamanchemicals.com. The degree of alkoxylation (number of added alkylene oxide units) can be controlled by the reaction stoichiometry.

These "other" reactions highlight the diverse chemical transformations that this compound can undergo, influenced by the reactivity of its primary hydroxyl group and the potential for reactions along its branched alkyl chains under specific conditions.

Advanced Applications and Research Frontiers of 2 Hexyl 1 Octanol

Role as a Key Chemical Intermediate in Advanced Organic Synthesis

While not extensively documented as a bulk chemical intermediate in traditional large-scale organic synthesis, 2-hexyl-1-octanol has been identified in contexts related to the synthesis of advanced materials and applications within green chemistry. For instance, it has been reported as a phytochemical component present in aqueous leaf extracts of Acalypha indica used in the synthesis of spherical gold nanoparticles (AuNPs). amazonaws.com In this capacity, natural extracts containing compounds like this compound can play a role in facilitating greener chemical processes for nanoparticle synthesis. amazonaws.com This suggests a potential, albeit specialized, role as a component within complex natural mixtures utilized in synthetic routes, aligning with principles of green chemistry by potentially reducing the need for more hazardous reagents. amazonaws.com

Specialized Solvent Applications in Chemical Processes

Specific applications of this compound as a primary solvent in chemical processes, such as in Parallel Artificial Liquid Membrane Extraction (PALME) methodologies or for tailoring solvation properties for specific chemical separations, are not widely detailed in the current literature. However, its presence as a volatile compound in various matrices subject to chemical analysis and separation techniques is noted. This suggests that while not typically employed as the solvent itself, its physical and chemical properties, including its solubility characteristics, are relevant when considering its extraction, detection, and separation from complex mixtures.

Development of Parallel Artificial Liquid Membrane Extraction (PALME) Methodologies

Research specifically detailing the use of this compound as the liquid membrane phase in Parallel Artificial Liquid Membrane Extraction (PALME) methodologies was not prominently found in the consulted literature. PALME is a technique used for the extraction of analytes from aqueous samples through a supported liquid membrane. The choice of solvent for the liquid membrane is critical and depends on the properties of the analytes being extracted. While this compound's lipophilic nature might suggest potential as a membrane component for certain applications, specific studies on its use in PALME were not identified within the scope of this research.

Tailoring Solvation Properties for Specific Chemical Separations

Direct studies focusing on tailoring the solvation properties of this compound for specific chemical separations were not a primary finding. However, understanding the solvation behavior of compounds like this compound is fundamental in various separation science contexts, including gas chromatography and mass spectrometry, where it is identified and quantified as a component of complex volatile profiles. The interaction of this compound with different stationary phases and mobile phases is implicitly considered in the development of methods for its analysis and separation from other compounds in natural extracts and food products.

Contribution to Natural Product Chemistry and Flavor Science

This compound is recognized for its occurrence in nature and its contribution to the volatile profiles and sensory attributes of various natural products, particularly in the fields of natural product chemistry and food science.

Identification and Characterization in Plant Essential Oils

Table 1: Identification of this compound in Plant Essential Oils

| Plant Species | Part of Plant | Reference |

| Laurus nobilis | Leaf | science.govscience.gov |

| Myosotis arvensis | Herb | researchgate.net |

| Myosotis palustris | Herb | researchgate.net |

| Sambucus nigra | Elderflower | mdpi.com |

The identification and characterization of this compound in these essential oils are typically performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netmdpi.com Its presence, even in relatively small percentages, contributes to the unique chemical fingerprint of these natural extracts. science.govscience.govresearchgate.net

Contribution to Volatile Profiles and Sensory Attributes in Food Science

In food science, this compound is found as a volatile compound in various food products, influencing their aroma and flavor profiles. It has been detected in:

Wheat bread: Reported as a volatile compound that can be present in wheat pan bread during storage. researchgate.netresearchgate.net Its presence in bread is suggested to potentially originate from yeast fermentation or the reduction of aldehydes resulting from lipid oxidation. researchgate.netresearchgate.net

Beef: Identified among the volatile flavor compounds in beef, with its concentration potentially affected by processing methods such as ultrasound treatment during postmortem aging. nih.gov

Spray-dried flavor powder from white shrimp: Characterized as a volatile component in spray-dried flavor powder derived from white shrimp. globalscientificjournal.com

Meat products: Noted as one of the volatile organic compounds produced by certain spoilage bacteria, such as Carnobacterium maltaromaticum, in meat products. ampc.com.au

Biological and Environmental Research on 2 Hexyl 1 Octanol

Environmental Occurrence, Distribution, and Persistence

The presence and distribution of chemical compounds in the environment are critical aspects of understanding their potential impact. 2-Hexyl-1-octanol, a branched-chain alcohol, has been identified in various environmental matrices, indicating its release from both anthropogenic and biological sources.

Detection in Industrial Effluents and Contaminated Matrices (e.g., Oily Sludge)

Industrial activities are significant contributors to the release of various organic compounds into the environment. This compound has been detected in industrial effluent discharges. epa.gov A study focusing on the identification of organic compounds in industrial effluents found this compound among the identified substances. epa.gov While many compounds found in such effluents were specific to particular industrial sites, the presence of this compound highlights its potential as a component of industrial wastewater. epa.gov

Furthermore, this compound has been identified in contaminated matrices such as oily sludge. usb.ac.ir Research investigating the degradation of oily sludge using bioremediation techniques has reported the presence of this compound as one of the compounds in the primary sludge. usb.ac.ir This suggests that this compound can be a constituent of complex hydrocarbon mixtures found in industrial waste products like oily sludge.

Presence in Biologically Derived Volatile Organic Compound Emissions

Beyond industrial sources, this compound has also been observed as a biologically derived volatile organic compound (VOC). frontiersin.org Microorganisms, particularly bacteria, can produce VOCs in response to environmental stressors. frontiersin.org In one study, this compound was identified as a discriminant VOC over-expressed by Bacillus megaterium Mes11 when exposed to the pesticide cypermethrin. frontiersin.org This finding indicates that this compound can be part of the volatolome (the total set of volatile compounds) emitted by bacteria under certain conditions. The production of VOCs by microorganisms in response to chemical stressors is an area of increasing attention for its possible environmental applications. frontiersin.org

Eco-toxicological Considerations and Environmental Fate Analysis

Understanding the potential ecological impact and the fate of a chemical compound in the environment requires an assessment of its physical-chemical properties and how it interacts with biological systems and environmental compartments.

Assessment of Octanol-Water Partition Coefficient (KOW) as a Predictive Tool

The octanol-water partition coefficient (KOW) is a key parameter used to assess the lipophilicity or hydrophobicity of a substance. wikipedia.org It represents the ratio of the concentration of a chemical in n-octanol (a non-polar solvent) to its concentration in water (a polar solvent) at equilibrium. wikipedia.org KOW values are widely used to predict the environmental fate of organic pollutants, including their potential for bioaccumulation, sorption to soil and sediments, and toxicity to aquatic organisms. walshmedicalmedia.com A higher KOW value indicates a greater tendency for the substance to partition into organic phases, such as lipids in organisms or organic matter in soil and sediment. wikipedia.org

For this compound (CAS: 19780-79-1), the estimated log KOW is reported as 4.536 using the Crippen Method. chemeo.com This value suggests that this compound is relatively lipophilic. KOW values are generally low for fatty alcohols with shorter carbon chains (C6-C12) and tend to increase with increasing molecular weight. usda.gov

Bioconcentration and Bioaccumulation Potential in Environmental Systems

The bioconcentration and bioaccumulation potential of a substance refer to its ability to accumulate in the tissues of organisms over time. Chemicals with high partition coefficients, such as a high KOW, tend to accumulate in the fatty tissue of organisms. wikipedia.org The Stockholm Convention, for instance, considers chemicals with a log KOW greater than 5 as having bioaccumulation potential. wikipedia.org

While a log KOW of 4.536 for this compound suggests some potential for partitioning into biological lipids, it is below the threshold of 5 often used as an indicator for significant bioaccumulation potential under the Stockholm Convention. wikipedia.orgchemeo.com However, KOW is just one factor influencing bioconcentration and bioaccumulation, and other factors such as metabolic transformation within organisms can significantly affect the actual accumulation. nih.gov Studies on other hydrophobic organic compounds have shown that biotransformation can substantially reduce their bioaccumulation potential in aquatic organisms. nih.gov

Bioactivity and Molecular Interactions

Investigations into the bioactivity of this compound have explored its potential effects on microorganisms and its involvement in the chemical ecology of insects.

Investigations into Antimicrobial Activity against Specific Microbial Strains

Studies have indicated that this compound exhibits antimicrobial properties against a range of microorganisms. It has been identified as a component in natural extracts that demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

For instance, this compound was found in the leaf essential oil of Succisa pratensis Moench., which showed high antimicrobial activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, and fungi like Trichophyton mentagrophytes and Candida albicans. nih.gov The essential oils, where this compound was a component, showed minimum inhibitory concentrations (MIC) ranging from 0.11 to >3.44 mg/ml against these microorganisms. nih.gov

Another study on the essential oil of Barleria lupulina also identified this compound as a main component. researchgate.net This essential oil demonstrated activity against Bacillus pumilus and Staphylococcus aureus, although it was inactive against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, and Streptococcus pyogenes. researchgate.net

Furthermore, this compound was detected in the epidermal mucus of the ray species Dasyatis marmorata and Gymnura altavela. ajol.info Extracts from this mucus showed antimicrobial properties against tested pathogens, with varying minimum inhibitory concentration (MIC) values depending on the extraction method and the specific microbial strain. ajol.info The acidic extract of G. altavela epidermal mucus, containing this compound, showed a high inhibitory effect against E. coli with an MIC of 8.64 µL. ajol.info

The essential oil from Nauclea latifolia leaves, also containing this compound, demonstrated inhibitory effects on tested organisms. iscientific.org It showed greater activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) than Gram-positive bacteria and also exhibited antifungal activity. iscientific.org The minimal inhibitory concentration for Escherichia coli and Pseudomonas aeruginosa was observed to be 1.57 µgcm-3. iscientific.org

Studies on Antifeedant Properties and Ecological Roles

Research has also explored the role of this compound in ecological interactions, particularly its potential as an antifeedant. Antifeedants are compounds that deter feeding by insects or other herbivores.

In studies investigating antifeedants against the pine weevil (Hylobius abietis), branched aliphatic alcohols, including 2-hexyl-1-decanol (B30547) (a related compound), were tentatively identified as major compounds in antifeedant-active fractions of bark extracts. researchgate.netdiva-portal.org While this compound itself was not explicitly tested in one of these studies, related branched alcohols showed varying degrees of antifeedant activity. researchgate.net For instance, 2-butyl-1-octanol (B151752) and 2-ethyl-1-hexanol displayed high activity, while 2-hexyl-1-decanol showed low activity in micro-feeding assays against the pine weevil. researchgate.net This suggests that the structure of branched alcohols influences their antifeedant efficacy.

This compound has also been identified as a volatile compound in the giant water bug (Lethocerus indicus), an edible insect species. nih.gov While the primary focus of this study was nutritional properties and volatile compounds contributing to aroma, the presence of this compound in such organisms hints at potential, yet unexplored, ecological roles, possibly involving chemical signaling or defense. nih.gov

Furthermore, this compound has been discussed in the context of agricultural applications, including its potential role in pest management by influencing insect behavior. It has been identified as a volatile compound that can attract or repel pests like aphids, suggesting its potential for developing eco-friendly pest control strategies.

The compound's presence in the environment, such as in watershed sediments, can be linked to agricultural activities and industrial sources like the textile industry, where it may be used in surfactant formulations or lubricants. unpas.ac.id Its role in protecting plants from oxidation damage due to its antioxidant activity has also been mentioned in the context of agricultural land use. unpas.ac.id This suggests a broader ecological context for this compound beyond direct antifeedant effects, potentially involving plant protection and environmental distribution.

Structure Activity Relationship Sar Studies for 2 Hexyl 1 Octanol and Analogues

Elucidating Molecular Descriptors and Biological/Physicochemical Responses

Molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties, play a key role in correlating chemical structure with observed responses. Studies on 2-hexyl-1-octanol and related compounds have utilized various descriptors to understand their interactions and activities.

Quantitative Structure-Activity Relationships (QSAR) for Odor Thresholds and Sensory Perceptions

Quantitative Structure-Activity Relationship (QSAR) models are employed to predict the biological activity of compounds based on their molecular structures. For volatile organic compounds (VOCs), including alcohols, QSAR has been used to model odor thresholds and analyze the relationship between molecular structure and perceived odor quality. The partition coefficient between octanol (B41247) and water, as well as between water and air, have been utilized to model the partitioning of airborne chemicals into the biophase where olfactory signals are transformed.

Studies suggest that alcohols, along with acetates and ketones, may bind to a common receptor site located within the hydrophobic interior of the lipid bilayer membrane of olfactory cilia. QSAR models have been developed for predicting flavor thresholds of various compound classes, including alcohols, in matrices like wine and beer, showing good correlation between molecular features and odor properties. For instance, in wine aroma compounds, molecular weight, and specific descriptors like Jurs-DPSA-2 and ETA_dAlpha_A, have been identified as important for lowering the odor threshold property.

Correlation of Molecular Structure with Dielectric Relaxation Properties

Dielectric relaxation spectroscopy is a powerful technique for probing the molecular dynamics and intermolecular associations in liquids. Studies on long-chain glass-forming monohydroxy alcohols, including 2-butyl-1-octanol (B151752) and 2-hexyl-1-decanol (B30547) (an analogue of this compound with two additional carbons), have revealed remarkable broadening of the Debye relaxation at low temperatures. This broadening, which differs from that observed in short-chain alcohols, develops with increasing temperature and suggests modifications in molecular associations, likely influenced by hydrogen bonding. The non-exponential character of the Debye-like relaxation in these branched long-chain alcohols appears to be a general characteristic, particularly when the Debye-like relaxation is not as intense relative to the alpha relaxation. Comparisons with isomeric octanols indicate that branching influences the supramolecular structure, favoring smaller, tighter aggregates compared to the larger, more complex clusters formed by linear alcohols like 1-octanol (B28484). The position of the hydroxyl group and branching play a significant role in the evolution of cluster structure.

Structural Influence on Catalytic Reactions and Selectivity Profiles